An In-depth Technical Guide to 4-[(4-Pyridyl)sulfinyl]piperidine: Chemical Properties and Potential Applications
An In-depth Technical Guide to 4-[(4-Pyridyl)sulfinyl]piperidine: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of 4-[(4-Pyridyl)sulfinyl]piperidine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on presenting data in a structured and actionable format.
Core Chemical Properties
Quantitative physicochemical data for 4-[(4-Pyridyl)sulfinyl]piperidine is not extensively available in publicly accessible literature. However, based on its constituent pyridine and piperidine moieties, certain properties can be inferred. The presence of the basic piperidine and pyridine nitrogen atoms suggests the compound will exhibit basicity and the potential for salt formation. The sulfinyl group introduces a chiral center, meaning the compound can exist as enantiomers.
Table 1: Physicochemical Properties of 4-[(4-Pyridyl)sulfinyl]piperidine and Related Moieties
| Property | 4-[(4-Pyridyl)sulfinyl]piperidine | Piperidine | Pyridine |
| Molecular Formula | C₁₀H₁₄N₂OS | C₅H₁₁N | C₅H₅N |
| Molecular Weight | 210.30 g/mol (calculated) | 85.15 g/mol | 79.10 g/mol |
| Boiling Point | Data not available | 106 °C | 115 °C |
| Melting Point | Data not available | -9 °C | -41.6 °C |
| Solubility | Expected to be soluble in organic solvents like chloroform.[1] | Miscible with water | Miscible with water |
| pKa (of conjugate acid) | Data not available | 11.12 | 5.25 |
Synthesis and Experimental Protocols
A documented synthesis of 4-[(4-Pyridyl)sulfinyl]piperidine involves the extraction of the compound into chloroform, followed by drying over magnesium sulfate and concentration. The resulting oily residue is then crystallized from n-hexane and recrystallized from a mixture of n-hexane and isopropanol to yield the final product.[1]
Detailed Experimental Protocol: Synthesis and Purification
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Reaction Quenching and Extraction:
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Following the primary reaction to form the sulfoxide, the reaction mixture is quenched.
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The aqueous solution is extracted multiple times with chloroform to transfer the product to the organic phase.[1]
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Drying and Concentration:
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Crystallization and Recrystallization:
Analytical Methods
Specific analytical methods for 4-[(4-Pyridyl)sulfinyl]piperidine have not been detailed in the reviewed literature. However, standard techniques for compounds of this nature would include:
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High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would likely be an effective ionization technique.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretch of the sulfinyl group.
Potential Biological Activity and Signaling Pathways
While the specific biological targets and mechanisms of action for 4-[(4-Pyridyl)sulfinyl]piperidine are not yet elucidated, the piperidine and pyridine scaffolds are prevalent in a wide array of pharmacologically active molecules.[2][3]
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CNS Disorders: Piperidine derivatives are common in drugs targeting the central nervous system.[4] The metabolism of piperidine-containing drugs often involves cytochrome P450 enzymes, which can lead to ring contraction.[5]
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Oncology: Certain 2-amino-4-(1-piperidine) pyridine derivatives have been investigated as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key targets in non-small-cell lung cancer.[3][6]
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Infectious Diseases: Piperidine-linked pyridine analogues have been designed as non-nucleoside reverse transcriptase inhibitors for HIV-1.[7] Additionally, piperidine derivatives have shown promise as antiparasitic agents.[3]
Given these precedents, 4-[(4-Pyridyl)sulfinyl]piperidine represents a scaffold of interest for screening against a variety of biological targets, particularly within oncology and neuropharmacology.
Conclusion
4-[(4-Pyridyl)sulfinyl]piperidine is a chiral molecule with a synthetic route that has been established. While detailed physicochemical and biological data are currently limited in the public domain, its structural motifs—the piperidine and pyridine rings—are well-recognized pharmacophores. This suggests that 4-[(4-Pyridyl)sulfinyl]piperidine and its derivatives are promising candidates for further investigation in various drug discovery programs, particularly in the fields of oncology, central nervous system disorders, and infectious diseases. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]



